molecular formula C23H19ClN2O2 B11467154 2-chloro-4-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2-chloro-4-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11467154
M. Wt: 390.9 g/mol
InChI Key: OWDBTJJUKZQCCX-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with chloro, methyl, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole moiety, followed by its coupling with the benzamide core. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen functionalities, while reduction may produce simpler benzamide derivatives .

Scientific Research Applications

2-chloro-4-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-methylaniline: Shares the chloro and methyl substitutions but lacks the benzoxazole moiety.

    N-(2-methyl-5-phenyl)benzamide: Similar benzamide core but different substituents on the phenyl ring.

Uniqueness

2-chloro-4-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the presence of the benzoxazole group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

2-chloro-4-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H19ClN2O2/c1-13-4-8-17(18(24)10-13)22(27)25-20-12-16(7-6-15(20)3)23-26-19-9-5-14(2)11-21(19)28-23/h4-12H,1-3H3,(H,25,27)

InChI Key

OWDBTJJUKZQCCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=C(C=C4)C)Cl

Origin of Product

United States

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